molecular formula C16H24N2O4 B043078 (R)-tert-Butyl (1-(methoxy(methyl)amino)-1-oxo-3-phenylpropan-2-yl)carbamate CAS No. 115186-33-9

(R)-tert-Butyl (1-(methoxy(methyl)amino)-1-oxo-3-phenylpropan-2-yl)carbamate

Cat. No. B043078
M. Wt: 308.37 g/mol
InChI Key: ZAHRDPIWMGLOQJ-CYBMUJFWSA-N
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Description

The compound is a significant intermediate in the synthesis of various biologically active compounds, such as omisertinib (AZD9291), and plays a critical role in medicinal chemistry and organic synthesis due to its versatility in reactions and potential in drug development.

Synthesis Analysis

The synthesis of similar tert-butyl carbamates involves multiple steps, including acylation, nucleophilic substitution, and reduction, achieving total yields up to 81% (Zhao et al., 2017). Techniques like dirhodium(II)-catalyzed C-H amination and the use of optically active monoprotected amino diols are employed for the synthesis of structurally related compounds (Yakura et al., 2007).

Scientific Research Applications

  • Cytotoxic Activity Against Carcinoma Cell Lines : Studies have shown that derivatives of this compound, such as (R)-tert-butyl (1-hydroxybut-3-yn-2-yl) carbamate, a key intermediate in jaspine B, exhibit cytotoxic activity against several human carcinoma cell lines. This finding suggests potential applications in cancer research and therapy (Tang et al., 2014).

  • Intermediate in Chiral Organoselenanes and Organotelluranes : The enzymatic kinetic resolution of tert-butyl 2-(1-hydroxyethyl)phenylcarbamate, a related compound, leads to optically pure (R)- and (S)-enantiomers. These enantiomers are key intermediates in chiral organoselenanes and organotelluranes, indicating their importance in stereochemistry and materials science (Piovan et al., 2011).

  • Synthesis Efficiency and Yield : The synthesis of tert-butyl ((S)-1-((R)-oxiran-2-yl)-2-phenylethyl)carbamate, involving Boc-involved neighboring group participation, is noted for its simplicity, cost efficiency, yield, and purification procedure. This highlights the compound's utility in efficient synthetic processes (Li et al., 2015).

  • Biologically Active Compound Intermediates : Tert-Butyl 5-amino-4 ((2-(dimethylamino)ethyl)(methyl)amino)-2-methoxyphenyl) carbamate serves as an important intermediate in biologically active compounds such as omisertinib (AZD9291), indicating its role in pharmaceutical development (Zhao et al., 2017).

  • Photoredox-Catalyzed Amination : This compound is used in photoredox-catalyzed amination of o-hydroxyarylenaminones to assemble 3-aminochromones under mild conditions, showing its application in organic synthesis and possibly in the development of novel pharmaceuticals (Wang et al., 2022).

  • Asymmetric Mannich Reaction : The compound is utilized in the synthesis of chiral amino carbonyl compounds via the asymmetric Mannich reaction, a fundamental reaction in organic chemistry with implications for synthesizing biologically active molecules (Yang et al., 2009).

  • Diels-Alder Reactions : The Diels-Alder reaction of derivatives of this compound is used to prepare 2-amido substituted furans, demonstrating its versatility in synthetic organic chemistry (Padwa et al., 2003).

properties

IUPAC Name

tert-butyl N-[(2R)-1-[methoxy(methyl)amino]-1-oxo-3-phenylpropan-2-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2O4/c1-16(2,3)22-15(20)17-13(14(19)18(4)21-5)11-12-9-7-6-8-10-12/h6-10,13H,11H2,1-5H3,(H,17,20)/t13-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAHRDPIWMGLOQJ-CYBMUJFWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CC=CC=C1)C(=O)N(C)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H](CC1=CC=CC=C1)C(=O)N(C)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20556352
Record name Nalpha-(tert-Butoxycarbonyl)-N-methoxy-N-methyl-D-phenylalaninamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20556352
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

308.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-tert-Butyl (1-(methoxy(methyl)amino)-1-oxo-3-phenylpropan-2-yl)carbamate

CAS RN

115186-33-9
Record name Nalpha-(tert-Butoxycarbonyl)-N-methoxy-N-methyl-D-phenylalaninamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20556352
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
F Kola - 2017 - wiredspace.wits.ac.za
A library of potentially bioactive peptidomimetic compounds has been created using the Ugi and Passerini multi-component reactions. The products were isolated as racemic mixtures …
Number of citations: 3 wiredspace.wits.ac.za
AM Said, DG Hangauer - European Journal of Medicinal Chemistry, 2015 - Elsevier
One of the underappreciated non-covalent binding factors, which can significantly affect ligand-protein binding affinity, is the cooperativity between ligand functional groups. Using four …
Number of citations: 9 www.sciencedirect.com

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